Product packaging for Ipomeamaronol(Cat. No.:CAS No. 26767-96-4)

Ipomeamaronol

Cat. No.: B12808549
CAS No.: 26767-96-4
M. Wt: 266.33 g/mol
InChI Key: LKVKWNDXOWODLO-UHFFFAOYSA-N
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Description

Contextualizing Induced Metabolic Responses in Plants

Plants have evolved sophisticated defense systems to counter threats from pathogens and other environmental stresses. ontosight.ai A key component of this defense is the ability to initiate induced metabolic responses. Unlike constitutive defenses that are always present, induced responses are activated upon recognition of a threat, such as a pathogen attack. ontosight.aiontosight.ai This activation triggers a significant reprogramming of the plant's metabolism. ontosight.ai Primary metabolic pathways, which are responsible for growth and development, are often downregulated, and resources are redirected towards the de novo synthesis of specialized secondary metabolites. nih.govcapes.gov.br

These newly synthesized compounds, known as phytoalexins, are low molecular weight antimicrobial substances that accumulate at the site of infection. acs.org The production of phytoalexins is a hallmark of induced defense and represents a dynamic and targeted chemical response to inhibit the growth and spread of invading microorganisms. ontosight.ai This metabolic shift involves the activation of complex signaling pathways and the expression of specific genes encoding biosynthetic enzymes, leading to the rapid accumulation of defense compounds. capes.gov.br

Overview of Furanoterpenoids as Defense Metabolites

In the sweet potato (Ipomoea batatas), a prominent class of phytoalexins produced in response to stress is the furanoterpenoids. wikipedia.orgkisti.re.kr These compounds are characteristically synthesized in the root tissue when it is subjected to injury, such as infection by fungi like Ceratocystis fimbriata or infestation by insects. nih.govtind.io The accumulation of these metabolites is a direct defense mechanism against a wide range of pathogens. cancer.gov

The furanoterpenoids found in sweet potato are typically 15-carbon sesquiterpenoids derived from the acetate-mevalonate pathway. nih.gov When the plant tissue is damaged, this biosynthetic pathway is activated, leading to the production and accumulation of several related furanoterpenoid compounds. nih.gov Notable examples include ipomeamarone (B14765046), which was one of the first phytoalexins to be identified, its direct precursor dehydroipomeamarone, and other related metabolites like 4-ipomeanol (B105405) and 1,4-ipomeadiol (B105400). wikipedia.orgkisti.re.krcancer.gov These compounds collectively contribute to the chemical defense barrier of the sweet potato root.

Identification and Structural Relationship of Ipomeamaronol (B12808551) within the Furanoterpenoid Class

This compound is a furanosesquiterpene metabolite that was identified from sweet potato roots damaged by mold. nih.govnih.gov Like other furanoterpenoids in sweet potato, it is produced as part of the plant's induced defense response. tind.io The identification of this compound expanded the known repertoire of phytoalexins in Ipomoea batatas. tind.io

Structurally, this compound is closely related to the more extensively studied furanoterpenoid, ipomeamarone. Both are sesquiterpenoids, meaning they share a common 15-carbon backbone. The key structural components include a furan (B31954) ring attached to a carbon chain. The "-ol" suffix in this compound indicates the presence of a hydroxyl (-OH) group, which distinguishes it from ipomeamarone. This structural similarity is typical of phytoalexins within a single plant species, where a small group of related compounds is often produced from a common biosynthetic precursor, in this case, likely dehydroipomeamarone. nih.gov

The table below outlines the relationship between this compound and other major furanoterpenoids found in sweet potato.

Compound NameChemical FormulaClassKey Structural Features
This compound C15H22O4FuranosesquiterpenoidSesquiterpene backbone with a furan ring and a distinguishing hydroxyl group.
Ipomeamarone C15H22O3FuranosesquiterpenoidSesquiterpene backbone with a furan ring; lacks the key hydroxyl group of this compound.
Dehydroipomeamarone C15H20O3FuranosesquiterpenoidDirect biosynthetic precursor to Ipomeamarone, featuring a double bond that is reduced to form Ipomeamarone.
4-Ipomeanol C9H12O3FuranoterpenoidShorter carbon chain than the sesquiterpenoids; consists of a furan ring attached to a five-carbon chain (pentanone) with a hydroxyl group.
1,4-Ipomeadiol Not specified in resultsFuranoterpenoidA diol derivative, meaning it contains two hydroxyl groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O4 B12808549 Ipomeamaronol CAS No. 26767-96-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26767-96-4

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-5-hydroxy-4-methylpentan-2-one

InChI

InChI=1S/C15H22O4/c1-11(9-16)7-13(17)8-15(2)5-3-14(19-15)12-4-6-18-10-12/h4,6,10-11,14,16H,3,5,7-9H2,1-2H3

InChI Key

LKVKWNDXOWODLO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)CC1(CCC(O1)C2=COC=C2)C)CO

Origin of Product

United States

Biosynthetic Pathways of Ipomeamaronol

Precursor Compounds and Enzymatic Conversions

The biosynthesis of Ipomeamaronol (B12808551), a 15-carbon sesquiterpenoid, originates from the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm. The pathway proceeds through several key intermediates:

Farnesyl Pyrophosphate (FPP) Synthesis: Three molecules of IPP/DMAPP are condensed to form farnesyl pyrophosphate, the direct C15 precursor for all sesquiterpenoids.

Formation of Dehydroipomeamarone: FPP undergoes cyclization and subsequent modifications to form dehydroipomeamarone. This compound serves as a crucial intermediate in the pathway. acs.orgnih.gov

Reduction to Ipomeamarone (B14765046): Dehydroipomeamarone is then enzymatically reduced to form ipomeamarone, one of the most abundant furanoterpenoid phytoalexins in stressed sweet potato tissue. capes.gov.brkisti.re.kr The activity of an enzyme catalyzing this reduction has been detected in the microsomal fraction of sweet potato root tissue infected with the fungus Ceratocystis fimbriata. capes.gov.brkisti.re.kr

Hydroxylation to this compound: The final step in the formation of this compound is the hydroxylation of its direct precursor, ipomeamarone. This enzymatic conversion adds a hydroxyl (-OH) group to the ipomeamarone structure, resulting in this compound. capes.gov.br

The sequential conversion from dehydroipomeamarone to ipomeamarone and subsequently to other derivatives like this compound highlights a branched and dynamic biosynthetic grid that allows the plant to produce a variety of defensive compounds from a common precursor. documentsdelivered.com

Table 1: Key Conversions in the this compound Biosynthetic Pathway

PrecursorEnzyme Type (Putative)Product
Farnesyl PyrophosphateTerpene SynthaseDehydroipomeamarone
DehydroipomeamaroneReductaseIpomeamarone
IpomeamaroneHydroxylase (P450)This compound

Role of Cytochrome P450 Systems in this compound Hydroxylation

The conversion of ipomeamarone to this compound is a hydroxylation reaction, a class of biochemical modification frequently catalyzed by cytochrome P450 monooxygenases (CYPs). nih.gov While the specific CYP enzyme responsible for this step in sweet potato has not been definitively identified, the mechanism is well-understood from studies of other P450-catalyzed reactions. nih.gov

The general catalytic cycle of a cytochrome P450 enzyme involves several steps:

The substrate, in this case, ipomeamarone, binds to the active site of the P450 enzyme.

The heme iron at the core of the enzyme is reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state by electrons transferred from a partner reductase protein. nih.gov

Molecular oxygen (O₂) binds to the ferrous heme iron.

A second electron is transferred, leading to the cleavage of the O-O bond. One oxygen atom is released as a water molecule, while the other forms a highly reactive ferryl-oxo intermediate (Fe⁴⁺=O).

This potent oxidizing intermediate abstracts a hydrogen atom from the substrate (ipomeamarone), followed by the rebound of a hydroxyl group onto the resulting substrate radical, yielding the hydroxylated product, this compound. nih.gov

This hydroxylation step is critical as it can alter the biological activity, solubility, and toxicity of the furanoterpenoid molecule, contributing to the diversity of the plant's chemical defense arsenal.

Molecular Mechanisms of Biosynthetic Induction

The production of this compound and related phytoalexins is not constitutive but is instead rapidly induced in response to various stress signals, known as elicitors. nih.gov This induction occurs at the molecular level, primarily through the activation of gene expression for the necessary biosynthetic enzymes.

The biosynthesis of furanoterpenoids is triggered by a range of biotic and abiotic elicitors. Biotic elicitors include infections by various pathogens, while abiotic elicitors can be chemical treatments or physical wounding. nih.govapsnet.org Upon detection of an elicitor, the plant activates the transcription of genes encoding the enzymes of the furanoterpenoid pathway.

Transcriptome analysis of sweet potato tissues responding to weevil infestation revealed the significant upregulation of genes related to terpenoid synthesis, including terpene synthases, which are foundational for the pathway. nih.gov This indicates a coordinated genetic response to produce defensive compounds. Different pathogens can induce the accumulation of varying profiles and concentrations of furanoterpenoids, suggesting a nuanced regulatory control. apsnet.orgapsnet.org For instance, pathogens like Ceratocystis fimbriata and Fusarium solani are known to be potent inducers of high concentrations of these compounds. nih.govapsnet.org

Table 2: Examples of Elicitors and Induced Furanoterpenoids in Sweet Potato

Elicitor / PathogenMajor Furanoterpenoids InducedReference
Ceratocystis fimbriataIpomeamarone, 4-ipomeanol (B105405), 1,4-ipomeadiol (B105400) apsnet.org
Fusarium solaniIpomeamarone, 4-ipomeanol, 1,4-ipomeadiol apsnet.org
Rhizopus stoloniferIpomeamarone, 4-ipomeanol, 1,4-ipomeadiol (low concentrations) apsnet.org
Plenodomus destruensIpomeamarone, 4-ipomeanol, 1,4-ipomeadiol (high concentrations) apsnet.org
Mercuric Acetate (HgCl₂)Ipomeamarone, 1-ipomeanol, 1,4-ipomeadiol (low concentrations) apsnet.org

The activation of gene expression by elicitors is mediated by complex intracellular signaling pathways. The perception of a stress signal at the cell surface initiates a cascade of events that relay the message to the nucleus to alter gene expression. researchgate.net Key components of these pathways in plants include:

Reactive Oxygen Species (ROS): An early response to many stresses is an "oxidative burst," producing ROS like hydrogen peroxide (H₂O₂). ROS act as secondary messengers that can trigger downstream defense responses, including phytoalexin synthesis. researchgate.net

Calcium Ions (Ca²⁺): Elicitor perception often leads to an influx of Ca²⁺ into the cytoplasm. This change in calcium concentration is a ubiquitous signal that activates various protein kinases and transcription factors involved in defense gene activation. researchgate.net

Phytohormones: Plant hormones such as Jasmonic Acid (JA), Salicylic (B10762653) Acid (SA), and Ethylene are central regulators of plant immunity. researchgate.net These signaling molecules can interact in complex networks to fine-tune the defense response, including the induction of phytoalexin biosynthetic pathways. researchgate.net

This signaling network ensures a rapid and robust response, enabling the plant to produce defensive compounds like this compound precisely when and where they are needed.

In Vitro and In Vivo Studies of this compound Biosynthesis

The elucidation of the this compound biosynthetic pathway has been advanced through both in vivo and in vitro experimental approaches.

In Vivo Studies: The majority of research has been conducted in vivo, using sweet potato storage roots as the biological system. In these studies, root slices are treated with a pathogen or a chemical elicitor and incubated for a specific period. apsnet.org Following incubation, the tissues are harvested, and the metabolites are extracted and analyzed using techniques like thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org These experiments have been crucial for identifying the array of furanoterpenoids produced, including this compound, and for quantifying their accumulation in response to different stimuli. nih.govapsnet.org Such studies confirm that the entire biosynthetic machinery is activated within the living plant tissue upon stress.

In Vitro Studies: In vitro studies focus on isolating and characterizing individual enzymatic steps of the pathway. A key example is the research that demonstrated the conversion of dehydroipomeamarone to ipomeamarone. capes.gov.brkisti.re.kr In this work, researchers used cell-free extracts from fungus-infected sweet potato tissue. By providing the precursor dehydroipomeamarone to the microsomal fraction of the extract (the 105,000 g supernatant), they could observe its conversion to ipomeamarone, thereby confirming the presence of the responsible reductase enzyme in that cellular compartment. capes.gov.brkisti.re.kr Similar in vitro enzyme assays would be essential to definitively identify and characterize the specific cytochrome P450 responsible for the final hydroxylation step that produces this compound from ipomeamarone.

Ecological and Physiological Roles in Plant Pathogen Interactions

Accumulation Dynamics in Infected Plant Tissues

The synthesis and accumulation of Ipomeamaronol (B12808551) are tightly regulated responses to cellular stress and pathogenic threats. It is not typically found in healthy, undamaged plant tissues. researchgate.net Its presence is a hallmark of an active plant defense response. Research indicates that this compound is often found alongside other related furanoterpenoids, such as its precursor, Ipomeamarone (B14765046). acs.orgnih.gov

Spatial and Temporal Patterns of Accumulation

This compound accumulation is spatially localized to the site of infection or injury. Following an attack by a pathogen, the compound, as part of the broader furanoterpenoid response, concentrates in the infected, discolored tissues. acs.org Studies on the distribution of these phytoalexins show that their concentration decreases sharply in adjacent, healthy-looking tissues. nih.govresearchgate.net

The temporal dynamics of this compound accumulation are directly linked to the progression of the infection and the biosynthesis of its precursors. Scientific analysis has identified this compound as a direct metabolite of Ipomeamarone. documentsdelivered.com A time-course analysis demonstrated that Ipomeamarone is first produced in response to stress and is then converted to this compound. documentsdelivered.com Therefore, the temporal pattern of this compound accumulation follows that of Ipomeamarone, appearing in the tissue after its precursor has been synthesized.

Varietal Differences in Accumulation Responses

The capacity for phytoalexin production can vary significantly among different cultivars of a plant species. acs.org While specific quantitative studies comparing this compound levels across numerous sweet potato varieties are limited, broader research on furanoterpenoid accumulation shows distinct differences in the defense responses of various cultivars when challenged with the same pathogen. acs.org For instance, studies on the precursor Ipomeamarone have documented a wide range of concentrations produced by different sweet potato cultivars upon infection, suggesting that the subsequent production of its metabolite, this compound, would also likely differ. acs.org This variability in chemical defense response is a key factor in the differing levels of disease resistance observed among plant varieties. nih.gov

Inducing Agents and Conditions for this compound Production

The biosynthesis of this compound is triggered by a range of biotic and abiotic elicitors. The production of this phytoalexin is an induced defense mechanism, meaning it is activated specifically in response to threats. acs.org

Fungal Pathogen Elicitation (Ceratocystis fimbriata, Rhizopus stolonifer, Fusarium solani)

Fungal pathogens are potent inducers of the furanoterpenoid defense response in sweet potatoes, which includes the production of this compound. acs.orgnih.gov Infection by the black rot fungus, Ceratocystis fimbriata, is a well-documented elicitor, and it was from tissue infected with this fungus that this compound was first isolated and structurally identified. oup.com

Table 1: Fungal Elicitors of Furanoterpenoid Production (Including this compound)

Fungal PathogenGeneral Induction LevelReference
Ceratocystis fimbriataHigh acs.orgoup.com
Fusarium solaniHigh acs.orgresearchgate.net
Rhizopus stoloniferLow to Moderate acs.orgnih.gov

Chemical Inducers and Their Impact on Biosynthesis

Besides biological triggers, certain chemical agents can also elicit the production of this compound and other phytoalexins. acs.orgnih.gov Heavy metal salts, such as mercuric chloride (HgCl₂), have been shown to induce the accumulation of furanoterpenoids in sweet potato tissue. documentsdelivered.comapsnet.org

Treatment of sweet potato root slices with mercuric chloride not only stimulates the de novo synthesis of phytoalexins but also affects their metabolism. documentsdelivered.com Research has shown that mercuric chloride treatment can facilitate the conversion of Ipomeamarone into this compound, highlighting the role of chemical stressors in activating specific biosynthetic pathways involved in plant defense. documentsdelivered.com

Table 2: Chemical Inducers of Furanoterpenoid Production (Including this compound)

Chemical InducerObserved EffectReference
Mercuric Chloride (HgCl₂)Induces accumulation and metabolism of furanoterpenoids, including the conversion of Ipomeamarone to this compound. documentsdelivered.com
Mercuric AcetateInduces accumulation of low concentrations of total furanoterpenoids. apsnet.org

This compound as a Phytoalexin in Plant Defense Strategies

The fundamental role of this compound is to act as a phytoalexin in the plant's defense arsenal. oup.com Phytoalexins are a critical component of the plant's inducible immune system, providing a chemical barrier against invading microorganisms. When a plant's cells are damaged or recognize molecular patterns associated with pathogens, they initiate a complex signaling cascade that leads to the synthesis of these antimicrobial compounds. acs.org

This compound, as a furanosesquiterpene, contributes to the plant's ability to inhibit the growth and spread of pathogens. capes.gov.br The production of this compound and other related phytoalexins at the site of infection creates a toxic environment that the pathogen must overcome to successfully colonize the plant tissue. This targeted chemical defense is an energy-efficient strategy, as the plant only invests resources in producing these compounds when and where they are needed. acs.org The presence of this compound in infected tissue is a direct manifestation of this active, localized defense strategy. oup.com

Advanced Analytical and Methodological Approaches for Ipomeamaronol Research

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental in phytochemical analysis, enabling the separation of complex mixtures into individual components. For ipomeamaronol (B12808551) and other furanoterpenoids, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are widely employed. cabidigitallibrary.orgresearchgate.net

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the context of this compound research, GC-MS is used for the characterization of furanoterpenoids in extracts from sweet potato tissues. acs.org The methodology typically involves an initial extraction of the compounds from the plant material, followed by injection into the GC-MS system.

In a typical application, a gas chromatograph equipped with a capillary column, such as an HP-5, is used to separate the components of the extract based on their boiling points and affinity for the stationary phase. acs.org The separated compounds then enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that allows for identification. For instance, in studies of sweet potato volatiles, headspace solid-phase microextraction (HS-SPME) can be coupled with GC-MS to optimize the extraction and analysis of analytes. nih.gov

HPLC is a versatile technique for separating compounds that are not easily volatilized. It has been successfully used for the analysis of furanoterpenoids. researchgate.net However, detailed studies focusing specifically on this compound's HPLC parameters are less common than those for its more abundant counterpart, ipomeamarone (B14765046).

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the separation and quantification of phytochemicals. mdpi.com Research has demonstrated the effective separation of furanoterpenoids, including this compound, using HPTLC. In these methods, a chloroform-soluble extract from sweet potato tissue is spotted on a silica (B1680970) gel G plate. nih.gov The separation is achieved by developing the plate in a specific solvent system. The choice of solvent system is critical for achieving good resolution. nih.gov After development, the compounds are visualized by spraying with a reagent, such as Ehrlich's reagent, which produces distinct colored spots for different furanoterpenoids. nih.gov this compound, for example, appears as a purple-red spot. nih.gov

The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. The Rf values for this compound have been determined in various solvent systems, demonstrating the reproducibility of the HPTLC method. nih.gov

Table 1: HPTLC Separation of this compound

Solvent SystemRatio (V/V)This compound Rf ValueReference
n-hexane-ethylacetate4:10.05 nih.gov
petroleum ether-ethylacetate2:10.15 nih.gov
benzene-methanol9:10.40 nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of isolated compounds. Following chromatographic separation, methods like Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the precise chemical structure of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the unambiguous structure of organic molecules. semanticscholar.org It provides detailed information about the carbon-hydrogen framework of a compound. For complex molecules like furanoterpenoids, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often required. mdpi.com While specific NMR data for this compound is not extensively detailed in recent literature, the approach used for closely related furanoterpenoids, such as ipomeamarone and dehydroipomeamarone, illustrates the methodology. acs.org This involves dissolving the purified compound in a deuterated solvent and acquiring spectra such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC to piece together the molecular structure. acs.org

Omics-Based Approaches for Investigating Metabolic Pathways

The biosynthesis of phytoalexins like this compound is a complex process involving numerous genes and enzymes. "Omics" technologies, such as transcriptomics and metabolomics, provide a systems-level view of these biological processes, helping to uncover the intricate regulatory networks. nih.govosti.gov Integrating data from different omics platforms offers a powerful strategy for discovering the genes and pathways involved in specialized metabolism. nih.gov

Transcriptomics, primarily through RNA sequencing (RNA-seq), allows for a comprehensive analysis of gene expression patterns under specific conditions. researchgate.net In sweet potatoes, transcriptomic studies have been conducted to understand the response to various stresses, including pathogen infection and insect damage, which are known triggers for this compound production. nih.govmdpi.com

By comparing the transcriptomes of stressed and non-stressed plants, researchers can identify differentially expressed genes (DEGs) that are upregulated in response to the stress. nih.gov Many of these DEGs encode enzymes involved in secondary metabolic pathways, such as the terpenoid biosynthesis pathway that leads to this compound. For example, transcriptome analysis of sweet potato cultivars resistant and susceptible to weevils revealed the upregulation of genes related to metabolic processes and terpene synthesis in the resistant variety. nih.gov Similarly, studies on sweet potatoes under weak-light stress or infected with nematodes have identified thousands of DEGs, providing a rich dataset for identifying candidate genes involved in phytoalexin biosynthesis. mdpi.comnih.gov This approach is crucial for understanding the transcriptional regulation of this compound production and for identifying potential genetic targets for breeding stress-resistant sweet potato varieties. researchgate.net

Metabolomics in Comprehensive Metabolite Profiling

Metabolomics serves as a powerful tool for the comprehensive profiling of low-molecular-weight metabolites in biological systems, offering a snapshot of the metabolic state under specific conditions. researchgate.net In the context of this compound research, metabolomic approaches are crucial for identifying and quantifying this furanoterpenoid and its related biosynthetic precursors and derivatives within the complex chemical landscape of sweet potato (Ipomoea batatas). creative-proteomics.com Both untargeted and targeted metabolomics strategies are employed to unravel the metabolic pathways associated with phytoalexin production. researchgate.net

Untargeted metabolomics provides a broad overview of all detectable metabolites in a sample, which is particularly useful for discovering novel compounds and understanding global metabolic responses to stimuli, such as pathogen infection. researchgate.net Widely targeted metabolomics, a hybrid approach, enhances the ability to identify a broad range of metabolites with greater sensitivity and dynamic range compared to purely untargeted methods. mdpi.comfrontiersin.org These analyses typically utilize high-resolution analytical platforms like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). creative-proteomics.comresearchgate.net LC-MS is especially versatile for profiling a wide array of metabolites, including semi-polar and non-polar compounds like furanoterpenoids. creative-proteomics.com Techniques such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) enable the detection and identification of compounds like ipomeamarone and dehydroipomeamarone based on their accurate mass, retention time, and specific fragmentation patterns. acs.org

Targeted metabolomics, on the other hand, focuses on the precise quantification of a specific, predefined group of metabolites. researchgate.net This approach is essential for validating findings from untargeted studies and for accurately measuring the concentration of key compounds like this compound in different experimental conditions. The integration of metabolomic data with transcriptomic analysis can further elucidate the gene-to-metabolite networks, linking the expression of biosynthetic genes to the accumulation of furanoterpenoids. nih.gov

The general workflow for metabolomic analysis in this compound research involves several key steps:

Metabolite Extraction: Tuberous root samples are treated with appropriate solvents to extract a wide range of metabolites. frontiersin.org

Metabolite Profiling: The extracts are analyzed using analytical platforms like LC-MS/MS or GC-MS to identify and quantify the metabolites. mdpi.comfrontiersin.org

Data Analysis: Sophisticated software and databases are used to process the raw data, identify compounds, and perform statistical analysis to find significant differences between sample groups.

Pathway Analysis: The identified metabolites are mapped onto biochemical pathways to understand the metabolic perturbations related to this compound biosynthesis. nih.gov

Table 1: Advanced Analytical Platforms in this compound-Related Metabolomics

Analytical PlatformTechniqueApplication in Furanoterpenoid ResearchReference
Liquid Chromatography-Mass Spectrometry (LC-MS)Combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.Widely used for profiling a broad range of semi-polar and non-polar metabolites, including furanoterpenoids. Enables identification based on retention time, mass-to-charge ratio, and fragmentation patterns. creative-proteomics.comacs.org
Gas Chromatography-Mass Spectrometry (GC-MS)Separates and analyzes volatile and semi-volatile compounds. Often requires derivatization for non-volatile metabolites.Suitable for analyzing volatile furanoterpenoids and other small molecules. Used for the detection and quantification of ipomeamarone. researchgate.net
Thin-Layer Chromatography (TLC)A planar chromatographic technique used to separate non-volatile mixtures.Used for the separation and qualitative detection of furanoterpenoids like ipomeamarone and this compound, often visualized with reagents like Ehrlich's reagent. nih.gov

Experimental Design for Controlled Induction Studies

The production of this compound and other furanoterpenoids in sweet potato is an inducible defense response, meaning their synthesis is triggered by external stressors. acs.orgnih.gov Therefore, research into these compounds relies on experimental designs that can effectively and reproducibly induce their accumulation. Controlled induction studies are fundamental to understanding the biosynthesis, regulation, and function of these phytoalexins.

A robust experimental design for these studies typically includes several core components:

Plant Material: Healthy, unblemished sweet potato storage roots of a specific cultivar are used. The roots are often washed and surface-sterilized to eliminate pre-existing microbial contaminants. acs.org

Inducing Agent (Elicitor): A variety of biotic and abiotic elicitors can be used.

Biotic Elicitors: Fungal pathogens are commonly used inducers. Species such as Ceratocystis fimbriata, Rhizopus stolonifer, and Fusarium solani have been shown to elicit high levels of furanoterpenoids. acs.orgapsnet.org The fungus is typically applied to the sweet potato tissue as an agar (B569324) plug from an actively growing culture. acs.org

Abiotic Elicitors: Chemical agents, such as mercuric chloride, can also induce the production of these compounds. apsnet.orgresearchgate.net Mechanical injury (e.g., cutting or slicing) is another form of abiotic stress that can elicit low levels of furanoterpenoids and often serves as a baseline or control. acs.org

Control Groups: The inclusion of proper controls is critical for attributing the observed metabolic changes to the specific inducer. A typical experiment includes:

Negative Control: Healthy, untreated, or mock-inoculated (e.g., with a sterile agar plug) sweet potato tissue to measure baseline metabolite levels. acs.org

Positive Control: Tissue treated with a known, potent inducer to ensure the experimental system is responsive.

Incubation Conditions: After treatment, the sweet potato samples are incubated under controlled conditions. This includes maintaining a specific temperature (e.g., 20-25°C) and humidity for a defined period (e.g., 7-14 days) to allow for the development of the host-pathogen interaction and the accumulation of phytoalexins. acs.org

Sampling and Replication: Experiments are conducted with multiple biological replicates to ensure the statistical validity of the results. acs.org Tissue samples are collected from the site of inoculation or injury, and often at varying distances from this point, to analyze the spatial distribution of the induced compounds. acs.org

By systematically manipulating these variables, researchers can investigate the specificity of the plant's response to different stressors and quantify the resulting accumulation of this compound and related furanoterpenoids. apsnet.org

Table 2: Examples of Experimental Designs for Furanoterpenoid Induction

Inducing AgentPlant Material/CultivarExperimental SetupKey Furanoterpenoids MeasuredReference
Rhizopus stoloniferCultivars Kemb, Naspot, Nyawo, BungomaStorage roots were cut and inoculated with fungal agar plugs. Non-inoculated halves served as controls. Incubated at 25°C for 7-14 days.Ipomeamarone, Dehydroipomeamarone acs.org
Ceratocystis fimbriataNot specifiedInfection of sweet potato root tissue to induce furanoterpenoid production for extraction.Ipomeamarone, this compound, Ipomeanine, 4-Ipomeanol (B105405) nih.gov
Various Pathogens (e.g., F. solani, M. phaseoli)Cultivar CentennialAgar plugs from pathogen cultures were placed on surface-sterilized sweet potato slices in moist chambers.Ipomeamarone, 4-Ipomeanol, 1,4-Ipomeadiol (B105400) apsnet.org
Mercuric Chloride (1%)Not specifiedSlices of sweet potato tubers were injured with a mercuric chloride solution to induce a stress response.Ipomeamarone researchgate.net

Future Directions in Ipomeamaronol Research

Elucidating Undetermined Biosynthetic Pathway Stages

Ipomeamaronol (B12808551) is a furanoterpenoid phytoalexin produced by sweet potato (Ipomoea batatas) primarily in response to fungal infection and other stressors. nih.govacs.org While the general outline of furanoterpenoid biosynthesis is understood to originate from the acetate-mevalonate pathway, significant gaps remain in the precise enzymatic steps leading to this compound and related compounds. apsnet.org The pathway is known to produce a variety of furanosesquiterpenes, including the more extensively studied ipomeamarone (B14765046), for which dehydroipomeamarone is a known precursor. nih.govnih.gov

Key areas of uncertainty that future research must address include the identification and characterization of the specific enzymes responsible for the later stages of biosynthesis. These stages involve critical hydroxylation and cyclization reactions that form the characteristic furan (B31954) ring and introduce specific functional groups. It is widely hypothesized that cytochrome P450 monooxygenases (CYP450s) play a crucial role in these modifications. nih.gov While genome-wide studies have identified a large number of CYP450 genes in sweet potato, their specific functions in furanoterpenoid biosynthesis are largely unknown. nih.gov Pinpointing the exact CYP450s, reductases, and other transferases that catalyze the conversion of early sesquiterpene precursors into this compound is a primary objective. Elucidating these steps will provide a complete genetic map of the pathway, which is essential for metabolic engineering efforts.

Functional Genomics and Gene Editing for Pathway Engineering

The advent of functional genomics and precise gene-editing technologies offers powerful tools for both elucidating the this compound biosynthetic pathway and engineering it for enhanced phytoalexin production. nih.gov Transcriptome analysis, a key functional genomics approach, can be employed to identify candidate genes involved in the pathway. By comparing the gene expression profiles of stressed (e.g., fungus-infected) versus non-stressed sweet potato tissues, researchers can identify upregulated genes that correlate with this compound accumulation. This strategy has been successful in identifying biosynthetic genes for complex secondary metabolites in other plant species. nih.govnih.gov

Once candidate genes, such as specific CYP450s or dehydrogenases, are identified, their functions can be validated through techniques like virus-induced gene silencing (VIGS) or stable transformation. Furthermore, gene-editing tools, particularly CRISPR/Cas9, provide the capability to make precise modifications to the sweet potato genome. While CRISPR/Cas9 has not yet been applied directly to the this compound pathway, its successful use in modifying other metabolic pathways in sweet potato, such as those for starch and flavonoid biosynthesis, demonstrates its feasibility. mdpi.com This technology could be used to knockout competing metabolic pathways to redirect precursor flux towards this compound production or to modify the regulatory elements of key biosynthetic genes to enhance their expression. Such pathway engineering could lead to sweet potato varieties with enhanced resistance to fungal pathogens.

Interplay with Broader Plant Stress Response Networks

The production of this compound does not occur in isolation but is an integral part of a complex, plant-wide stress response network. As a phytoalexin, its synthesis is triggered by pathogen recognition, which initiates a cascade of signaling events. Phytohormones, particularly jasmonic acid (JA) and salicylic (B10762653) acid (SA), are central players in orchestrating plant defense. ppjonline.org In sweet potato, the JA signaling pathway has been shown to be critical for resistance against fungal pathogens like Fusarium oxysporum. nih.govnih.gov The activation of this pathway leads to the expression of defense-related genes, including those responsible for the biosynthesis of phytoalexins like this compound.

Future research should focus on dissecting the specific crosstalk between the this compound pathway and these broader signaling networks. For instance, understanding how JA and SA signaling pathways interact—whether synergistically or antagonistically—to regulate this compound production is crucial. nih.govnih.gov This regulation likely involves a hierarchy of transcription factors that bind to the promoter regions of biosynthetic genes. Identifying these regulatory proteins and their binding sites will provide key insights into how the plant controls the timing and magnitude of its chemical defenses. Furthermore, investigating the link between this compound production and other defense responses, such as the activation of pathogenesis-related (PR) proteins and the establishment of systemic acquired resistance (SAR), will provide a more holistic understanding of its role in plant immunity. nih.govnih.gov

Q & A

Q. What are the established methodologies for synthesizing Ipomeamaronol in laboratory settings?

To synthesize this compound, researchers should first replicate protocols from peer-reviewed studies using controlled reaction conditions (e.g., temperature, solvent systems, catalysts). Purification steps, such as column chromatography or recrystallization, must be validated via spectroscopic techniques (e.g., NMR, FTIR) to confirm chemical identity . Include negative controls to rule out side reactions and document yield percentages across trials. Preliminary studies should cross-reference synthetic routes from at least three independent sources to identify optimal reproducibility .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

Adopt a multi-modal approach:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D spectra (COSY, HSQC) to assign proton and carbon environments .
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : If crystalline forms are obtainable, compare diffraction data with computational models (e.g., DFT calculations) .
    Report discrepancies in spectral interpretations and validate findings against databases like PubChem or CCDC .

Q. What initial in vitro assays are recommended to assess the biological activity of this compound?

Prioritize target-specific assays aligned with hypothesized mechanisms (e.g., enzyme inhibition, receptor binding). For cytotoxicity screening, use standardized cell lines (e.g., HEK293, HepG2) with MTT or resazurin assays. Include dose-response curves (IC50_{50} calculations) and positive/negative controls. Validate results through triplicate experiments and statistical analysis (e.g., ANOVA with post-hoc tests) . If activity is observed, proceed to secondary assays (e.g., apoptosis markers, ROS detection) to refine mechanistic hypotheses .

Advanced Research Questions

Q. What experimental designs are optimal for investigating this compound's mechanism of action in complex biological systems?

Combine multi-omics approaches :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC or TMT labeling to quantify protein expression changes.
  • Metabolomics : LC-MS/MS to track metabolic pathway alterations.
    Integrate these datasets using bioinformatics tools (e.g., KEGG pathway analysis) and validate hypotheses with CRISPR-based gene knockout models . Ensure experimental groups are blinded and powered adequately (G*Power analysis) to detect significant effects .

Q. How can computational modeling approaches enhance understanding of this compound's structure-activity relationships?

Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities against target proteins. Validate docking poses with molecular dynamics simulations (GROMACS, AMBER) to assess stability under physiological conditions. Compare results with mutagenesis studies to identify critical residues for binding . For QSAR (Quantitative Structure-Activity Relationship) models, curate a diverse dataset of analogs and apply machine learning algorithms (e.g., random forest, SVM) to predict bioactivity .

Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Address discrepancies through:

  • Pharmacokinetic Studies : Measure bioavailability, half-life, and tissue distribution (LC-MS/MS) to identify absorption barriers .
  • Metabolite Profiling : Identify active/inactive metabolites via liver microsome assays.
  • Species-Specific Comparisons : Test efficacy in multiple animal models (e.g., murine vs. zebrafish) to account for metabolic differences.
    Conduct meta-analyses of existing data to isolate variables (e.g., dosage, administration routes) contributing to inconsistent results . If in vitro activity lacks in vivo translation, explore formulation optimizations (e.g., nanoparticle delivery) .

Q. How should researchers design studies to evaluate this compound's synergistic effects with other compounds?

Apply Chou-Talalay combination index (CI) analysis :

  • Test fixed-ratio combinations in dose-matrix formats.
  • Calculate CI values (Synergy: CI < 1; Antagonism: CI > 1).
    Validate synergism with mechanistic studies (e.g., Western blotting for pathway crosstalk) and in vivo xenograft models. Ensure statistical rigor by correcting for multiple comparisons (Bonferroni adjustment) .

Methodological Considerations

  • Data Contradictions : Use Bradford-Hill criteria to assess causality in observed effects. Replicate conflicting experiments under identical conditions and perform sensitivity analyses .
  • Theoretical Frameworks : Anchor studies to established biochemical theories (e.g., lock-and-key vs. induced-fit binding) to contextualize findings .
  • Ethical Compliance : Obtain institutional approval for animal/human studies and adhere to ARRIVE or CONSORT guidelines for reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.